molecular formula C8H11F3O3 B13537395 4-Hydroxy-1-(trifluoromethyl)cyclohexane-1-carboxylic acid

4-Hydroxy-1-(trifluoromethyl)cyclohexane-1-carboxylic acid

Cat. No.: B13537395
M. Wt: 212.17 g/mol
InChI Key: KRMYGCUMPHZBIA-UHFFFAOYSA-N
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Description

4-Hydroxy-1-(trifluoromethyl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C8H11F3O3. It is a white to pale yellow solid with a unique odor. This compound is notable for its trifluoromethyl group, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-(trifluoromethyl)cyclohexane-1-carboxylic acid typically involves the following steps:

    Starting Material: The process begins with cyclohexanone.

    Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide (CF3I) in the presence of a base.

    Hydroxylation: The hydroxyl group is introduced via oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, typically using carbon dioxide (CO2) under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and advanced catalytic systems to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1-(trifluoromethyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using strong oxidizing agents.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides, nucleophiles like amines or thiols

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohols or aldehydes

    Substitution: Formation of substituted cyclohexane derivatives

Scientific Research Applications

4-Hydroxy-1-(trifluoromethyl)cyclohexane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-(trifluoromethyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and other biomolecules that interact with the trifluoromethyl and hydroxyl groups.

    Pathways: Modulation of biochemical pathways related to inflammation, microbial growth, and cellular signaling.

Comparison with Similar Compounds

4-Hydroxy-1-(trifluoromethyl)cyclohexane-1-carboxylic acid can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid, 4-Hydroxycyclohexane-1-carboxylic acid

    Uniqueness: The presence of both the trifluoromethyl and hydroxyl groups in the same molecule imparts unique reactivity and potential biological activity.

Properties

Molecular Formula

C8H11F3O3

Molecular Weight

212.17 g/mol

IUPAC Name

4-hydroxy-1-(trifluoromethyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C8H11F3O3/c9-8(10,11)7(6(13)14)3-1-5(12)2-4-7/h5,12H,1-4H2,(H,13,14)

InChI Key

KRMYGCUMPHZBIA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1O)(C(=O)O)C(F)(F)F

Origin of Product

United States

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